Diethyl Phthalate-13C6
Description
Diethyl Phthalate-13C6 (Phenyl-13C6, D4) is a stable isotope-labeled derivative of diethyl phthalate (DEP), a common plasticizer and solvent. This compound is specifically engineered for research applications, particularly in metabolic tracing and environmental monitoring, where isotopic labeling enables precise tracking via advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) .
Properties
Molecular Formula |
C₆¹³C₆H₁₄O₄ |
|---|---|
Molecular Weight |
452.35 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-Diethyl Ester-13C6; 1,2-Benzenedicarboxylic Acid Diethyl Ester-13C6; Phthalic Acid Diethyl Ester-13C6; Anozol-13C6; DEP-13C6; Diethyl 1,2-Benzenedicarboxylate-13C6; Diethyl Phthalate-13C6; Ethyl Phthalate-13C6; NSC 89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 358.822 g/mol .
- Purity : >95% (GC) .
- Isotopic Labels : Six carbon-13 (13C) atoms in the phenyl rings and four deuterium (D) atoms, enhancing its utility in isotopic dilution assays .
Comparison with Non-Isotope-Labeled Diethyl Phthalate
Molecular and Physical Properties
Key Differences :
- Isotopic Labeling : The 13C6 label increases molecular weight by ~136 g/mol, facilitating detection in mass spectrometry .
- Applications : Unlabeled DEP is used industrially as a plasticizer, while the 13C6 variant is restricted to analytical research .
- Safety: Unlabeled DEP is classified as non-hazardous under OSHA standards, whereas handling guidelines for the isotope-labeled version emphasize storage at +20°C and protection from moisture .
Comparison with Other Isotope-Labeled Phthalates
Diisononyl Phthalate-13C6,d4
Structural and Functional Insights :
- Alkyl Chain Impact: Diisononyl’s longer alkyl chains increase hydrophobicity and reduce volatility compared to DEP-13C6, affecting environmental partitioning .
- Analytical Utility: Both compounds serve as tracers, but Diisononyl-13C6,d4 is tailored for studying high-molecular-weight phthalates in polymer matrices .
Spectral Data and Analytical Differentiation
Isotope-labeled phthalates exhibit distinct spectral profiles:
Q & A
Q. What is the role of Diethyl Phthalate-13C6 in analytical chemistry, and how does its isotopic labeling enhance experimental outcomes?
this compound is a stable isotope-labeled analog of diethyl phthalate, where six carbon atoms are replaced with ¹³C isotopes. Its primary application lies in quantitative trace analysis (e.g., LC-MS, GC-MS) as an internal standard to correct for matrix effects, ionization efficiency, and instrument variability. The isotopic labeling minimizes interference with unlabeled analytes, enabling precise measurement of phthalate metabolites in complex biological or environmental samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While this compound is not classified as hazardous under OSHA standards (based on unlabeled analogs), researchers must:
- Avoid inhalation/ingestion and use PPE (gloves, lab coats, and eye protection).
- Ensure adequate ventilation to prevent aerosol formation.
- Store in sealed containers away from heat and light to maintain isotopic integrity .
Refer to safety data sheets (SDS) for unlabeled analogs for risk assessment, as labeled compounds often lack standalone SDS .
Q. How can researchers verify the isotopic purity of this compound, and what analytical techniques are recommended?
Isotopic purity (typically ≥99% ¹³C enrichment) is validated using:
- High-resolution mass spectrometry (HRMS) to confirm molecular ion clusters and isotopic abundance.
- NMR spectroscopy (¹³C or ²H) to detect unlabeled impurities.
- Supplier-provided certificates of analysis (CoA) must be cross-checked with in-house measurements to ensure batch consistency .
Advanced Research Questions
Q. How should researchers design experiments to investigate the environmental fate of this compound in biodegradation studies?
- Experimental setup : Use microcosms with soil/water matrices spiked with this compound and unlabeled analogs.
- Tracer methodology : Employ ¹³C-labeled compound to track degradation pathways via stable isotope probing (SIP) or metabolite profiling.
- Controls : Include abiotic controls (autoclaved matrices) to distinguish biotic vs. abiotic degradation.
- Analytical validation : Use HRMS to distinguish labeled degradation products from background phthalates .
Q. What are the common sources of data discrepancy when using this compound in human biomonitoring studies, and how can they be resolved?
Discrepancies arise from:
- Matrix effects : Co-eluting compounds in urine/blood suppress ionization. Mitigate by optimizing sample cleanup (e.g., SPE cartridges) and using isotope dilution calibration.
- Cross-contamination : Trace phthalates in lab plastics may interfere. Use glassware or phthalate-free consumables, validated via blank samples.
- Isotopic exchange : Validate storage conditions (e.g., pH, temperature) to prevent ¹³C loss or exchange in aqueous matrices .
Q. How can researchers validate the stability of this compound in long-term toxicokinetic studies?
- Stability testing : Store aliquots under varying conditions (e.g., −80°C, 4°C, room temperature) and analyze at intervals using LC-HRMS.
- Degradation markers : Monitor for hydrolysis products (e.g., monoethyl phthalate-13C6) and oxidation byproducts.
- Statistical thresholds : Establish acceptance criteria (e.g., ≤10% degradation over 6 months) based on regulatory guidelines for isotope-labeled compounds .
Methodological Challenges and Solutions
Q. What criteria should guide the selection of this compound as an internal standard for regulatory-compliant phthalate analysis?
- Regulatory alignment : Ensure the compound meets ISO/IEC 17025 accreditation requirements for reference materials.
- Chromatographic separation : Verify baseline resolution from co-eluting phthalates (e.g., DBP, DEHP) using orthogonal columns (e.g., C18 and phenyl-hexyl).
- Cross-lab reproducibility : Participate in interlaboratory comparisons to validate method robustness .
Q. How can conflicting data on this compound’s extraction efficiency be reconciled across different research groups?
- Standardized protocols : Adopt consensus methods (e.g., EPA 8061B) for extraction and quantification.
- Parameter optimization : Systematically test variables (e.g., solvent polarity, sonication time) using design-of-experiment (DoE) approaches.
- Meta-analysis : Compare extraction recovery rates across studies, adjusting for matrix type and instrument sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
